

# physical and chemical properties of 2,2-Dimethylhexan-3-amine

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## Compound of Interest

Compound Name: 2,2-Dimethylhexan-3-amine

Cat. No.: B13205969

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An In-depth Technical Guide to **2,2-Dimethylhexan-3-amine**

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## Introduction: Unveiling a Sterically Hindered Primary Amine

**2,2-Dimethylhexan-3-amine** is a branched-chain aliphatic primary amine with the molecular formula C<sub>8</sub>H<sub>19</sub>N. Its structure is characterized by a hexane backbone with a primary amine group at the C3 position and a sterically demanding tert-butyl group at the adjacent C2 position. This unique arrangement imparts significant steric hindrance around the nucleophilic nitrogen atom, which profoundly influences its physical properties and chemical reactivity. While not as extensively documented as simpler amines, **2,2-dimethylhexan-3-amine** serves as an important structural motif for understanding the interplay between steric bulk and amine chemistry.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **2,2-dimethylhexan-3-amine**, outlines standard methodologies for its synthesis and characterization, and discusses its expected reactivity profile. The information herein is intended for researchers, chemists, and drug development professionals who may encounter or seek to utilize sterically hindered amines in their work.

Figure 1: 2D Chemical Structure of **2,2-Dimethylhexan-3-amine**.

## Part 1: Physicochemical Properties

The physical properties of **2,2-dimethylhexan-3-amine** are dictated by a balance between the hydrogen-bonding capability of the primary amine group and the van der Waals forces of its C8 alkyl chain. The significant steric shielding by the tert-butyl group may slightly inhibit intermolecular hydrogen bonding compared to unhindered primary amines, potentially affecting properties like boiling point and viscosity.

## Core Properties Summary

Most available data for this specific compound are computationally derived. Experimental validation is recommended for any critical application.

Property	Value	Source
IUPAC Name	2,2-dimethylhexan-3-amine	PubChem
Molecular Formula	C <sub>8</sub> H <sub>19</sub> N	PubChem
Molecular Weight	129.24 g/mol	PubChem
XLogP3 (Predicted)	2.3	PubChem
Topological Polar Surface Area	26 Å <sup>2</sup>	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	3	PubChem

## Basicity and pKa

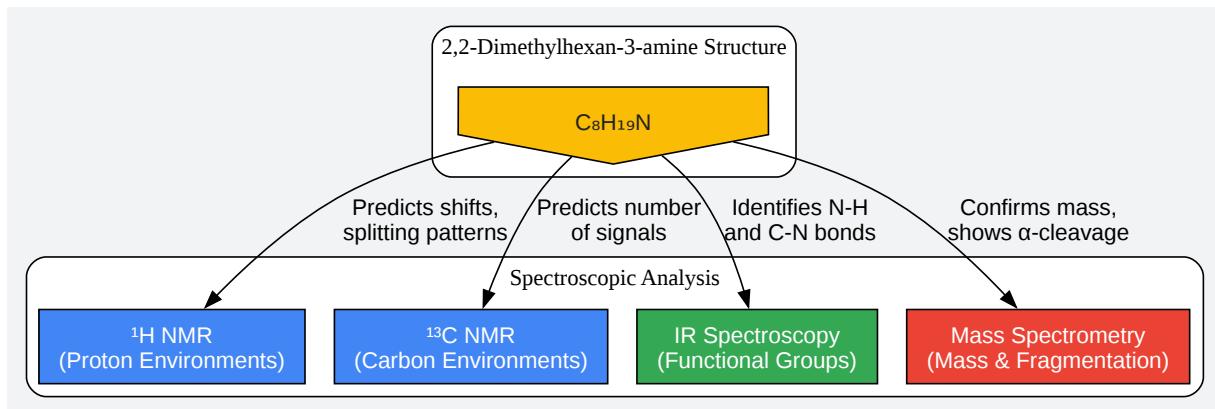
The basicity of the amine is a critical chemical parameter. As a primary aliphatic amine, **2,2-dimethylhexan-3-amine** is expected to be a moderately strong base, with a pKa of its conjugate acid likely falling in the range of 10-11, similar to other hindered amines. The electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity.

This protocol provides a reliable method for experimentally determining the pKa of the amine's conjugate acid.

- Preparation: Accurately prepare a ~0.01 M solution of **2,2-dimethylhexan-3-amine** in deionized water. A co-solvent like ethanol may be used if aqueous solubility is limited.
- Titrant: Standardize a ~0.01 M solution of hydrochloric acid (HCl).
- Apparatus: Use a calibrated pH meter with a glass electrode and a magnetic stirrer.
- Titration:
  - Place 50.0 mL of the amine solution into a beaker.
  - Slowly add the standardized HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
  - Record the pH after each addition, allowing the reading to stabilize.
- Data Analysis:
  - Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
  - Determine the equivalence point, which is the point of maximum slope on the curve.
  - The pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point) is equal to the pKa of the conjugate acid ( $\text{R}-\text{NH}_3^+$ ).

## Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2,2-dimethylhexan-3-amine**. The following sections describe the predicted spectral features based on established principles of organic spectroscopy.[\[1\]](#)[\[2\]](#)



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Figure 2: Logical workflow for the spectroscopic characterization of the target molecule.

## $^1H$ NMR Spectroscopy

- N-H Protons: A broad singlet appearing between  $\delta$  0.5-2.0 ppm, corresponding to the two protons of the primary amine. The chemical shift is highly dependent on solvent and concentration. This signal will disappear upon shaking the sample with  $D_2O$ .<sup>[1]</sup>
- C3-H Proton: A multiplet around  $\delta$  2.5-3.0 ppm. This proton is deshielded by the adjacent nitrogen atom and is coupled to the C4 methylene protons.
- C4-H<sub>2</sub> Protons: A multiplet around  $\delta$  1.2-1.5 ppm.
- C5-H<sub>2</sub> Protons: A multiplet around  $\delta$  1.2-1.5 ppm, likely overlapping with the C4 protons.
- C6-H<sub>3</sub> Protons: A triplet around  $\delta$  0.9 ppm, coupled to the C5 methylene protons.
- C2-(CH<sub>3</sub>)<sub>3</sub> Protons: A sharp singlet around  $\delta$  0.9-1.0 ppm, integrating to 9 protons, representing the tert-butyl group.

## $^{13}C$ NMR Spectroscopy

The molecule is expected to show 7 distinct carbon signals due to symmetry in the tert-butyl group.

- C3:  $\sim\delta$  55-65 ppm (deshielded by nitrogen).
- C2:  $\sim\delta$  35-45 ppm (quaternary carbon).
- Alkyl Chain Carbons (C4, C5, C6):  $\sim\delta$  10-40 ppm.
- tert-Butyl Carbons: One signal for the three equivalent methyl groups,  $\sim\delta$  25-35 ppm.

## Infrared (IR) Spectroscopy

As a primary amine, its IR spectrum should exhibit characteristic absorptions.

- N-H Stretching: A doublet (two distinct bands) in the  $3300\text{-}3400\text{ cm}^{-1}$  region, corresponding to the symmetric and asymmetric N-H stretches. This is a hallmark of a primary amine.[\[2\]](#)
- N-H Bending (Scissoring): A medium to strong absorption between  $1580\text{-}1650\text{ cm}^{-1}$ .[\[2\]](#)
- C-N Stretching: A weak to medium band in the  $1020\text{-}1250\text{ cm}^{-1}$  region for aliphatic amines.[\[2\]](#)
- C-H Stretching: Strong bands just below  $3000\text{ cm}^{-1}$ .

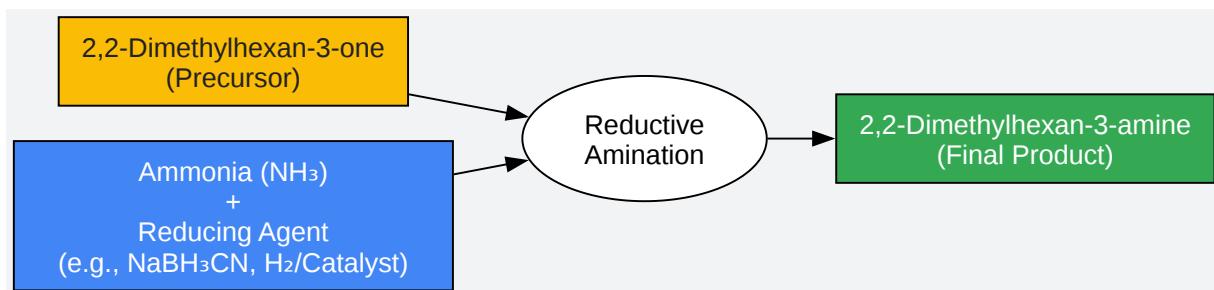
## Mass Spectrometry (MS)

- Molecular Ion ( $M^+$ ): The molecular ion peak should appear at  $m/z = 129$ . According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[\[1\]](#)
- Major Fragmentation: The most prominent fragmentation pathway for hindered amines is  $\alpha$ -cleavage (cleavage of the C-C bond adjacent to the nitrogen). The most likely fragmentation would be the loss of a propyl radical ( $\text{CH}_2\text{CH}_2\text{CH}_3$ ) from the C3-C4 bond, resulting in a stable iminium cation fragment at  $m/z = 86$ .

## Part 3: Synthesis and Reactivity

## Proposed Synthesis: Reductive Amination

A robust and common method for synthesizing primary amines is the reductive amination of a corresponding ketone.<sup>[3]</sup> In this case, 2,2-dimethylhexan-3-one would be the ideal precursor. The reaction proceeds by forming an intermediate imine, which is then reduced *in situ* to the target amine.



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Figure 3: Proposed synthetic workflow via reductive amination.

- **Imine Formation:** Dissolve 2,2-dimethylhexan-3-one (1.0 eq) in an appropriate solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (2-3 eq).
- **Reduction:** To the solution, add a reducing agent. Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is often preferred as it is selective for the iminium ion over the ketone. Alternatively, catalytic hydrogenation ( $\text{H}_2$  gas with a catalyst like Pd/C or Raney Nickel) can be employed.<sup>[3]</sup>
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the reaction is complete, carefully quench any remaining reducing agent. Adjust the pH to be basic ( $\text{pH} > 11$ ) with aqueous  $\text{NaOH}$  to ensure the product is in its free base form.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane.

- Purification: Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

## Chemical Reactivity

The reactivity of **2,2-dimethylhexan-3-amine** is that of a typical primary amine, but it is significantly modulated by the steric hindrance of the adjacent tert-butyl group.

- Nucleophilicity: The lone pair on the nitrogen is available for nucleophilic attack, allowing it to participate in reactions like alkylation and acylation.<sup>[4]</sup> However, the reaction rates will be slower compared to unhindered amines due to the steric bulk impeding the approach of electrophiles.
- Basicity: As discussed, it readily acts as a base, forming ammonium salts with acids. Its hydrochloride salt is a common form for storage and handling.<sup>[5]</sup>
- Condensation Reactions: It can react with aldehydes and ketones to form imines (Schiff bases), although the reaction may require more forcing conditions (e.g., heat, Dean-Stark trap) to drive the equilibrium forward due to steric hindrance.

## Part 4: Safety and Handling

**2,2-Dimethylhexan-3-amine**, like many aliphatic amines, should be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds suggest the following hazards.

- Corrosivity: Amines are corrosive and can cause severe skin burns and eye damage upon contact.<sup>[6][7]</sup>
- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.<sup>[6][7]</sup> May cause respiratory irritation.
- Flammability: Aliphatic amines are flammable liquids and vapors. Keep away from heat, sparks, and open flames.<sup>[7]</sup>

Recommended Precautions:

- Always handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6]
- Keep containers tightly closed when not in use.
- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6]

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